molecular formula C14H19N5O6 B12358601 N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide

Cat. No.: B12358601
M. Wt: 353.33 g/mol
InChI Key: FDSDBKICKSPBKN-JCVKVAEZSA-N
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Description

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide is a complex organic compound with significant importance in various scientific fields This compound is characterized by its intricate structure, which includes multiple hydroxyl groups and a purine base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide involves several steps. Typically, the process starts with the preparation of the purine base, followed by the attachment of the oxolan ring. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the product .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The industrial synthesis also incorporates advanced techniques such as chromatography and crystallization for purification .

Chemical Reactions Analysis

Types of Reactions

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carbonyl-containing derivatives, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific stereochemistry. This uniqueness allows it to interact with different molecular targets and exhibit distinct biological activities .

Properties

Molecular Formula

C14H19N5O6

Molecular Weight

353.33 g/mol

IUPAC Name

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide

InChI

InChI=1S/C14H19N5O6/c1-5(2)11(23)17-14-16-10-7(12(24)18-14)15-4-19(10)13-9(22)8(21)6(3-20)25-13/h4-9,13,20-22H,3H2,1-2H3,(H,17,18,23,24)/t6-,7?,8-,9-,13-/m1/s1

InChI Key

FDSDBKICKSPBKN-JCVKVAEZSA-N

Isomeric SMILES

CC(C)C(=O)N=C1NC(=O)C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

CC(C)C(=O)N=C1NC(=O)C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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